molecular formula C16H13NOS B11673601 (2E)-2-{[(4-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one

(2E)-2-{[(4-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one

Cat. No.: B11673601
M. Wt: 267.3 g/mol
InChI Key: OSADBZPSCNXVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-{[(4-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring. The compound also contains a (4-methylphenyl)amino group and a methylene group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of (2E)-2-{[(4-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-methylphenylamine and 1-benzothiophen-3(2H)-one in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

(2E)-2-{[(4-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically leads to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction reaction may result in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include halogens, alkyl halides, and organometallic reagents. The major products formed from these reactions depend on the nature of the substituents and reaction conditions.

Scientific Research Applications

(2E)-2-{[(4-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

    Medicine: The compound is being explored as a potential drug candidate for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the fields of electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

(2E)-2-{[(4-methylphenyl)amino]methylidene}-1-benzothiophen-3(2H)-one can be compared with other similar compounds, such as:

    Benzothiophene: The parent compound of the class, benzothiophene, lacks the (4-methylphenyl)amino and methylene groups, resulting in different chemical properties and reactivity.

    Thiophene: Thiophene is a simpler heterocyclic compound with a single five-membered ring containing sulfur. It serves as a building block for more complex benzothiophene derivatives.

    4-Methylphenylamine: This compound is a precursor in the synthesis of this compound and contributes to its unique chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

2-[(4-methylphenyl)iminomethyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C16H13NOS/c1-11-6-8-12(9-7-11)17-10-15-16(18)13-4-2-3-5-14(13)19-15/h2-10,18H,1H3

InChI Key

OSADBZPSCNXVAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.